molecular formula C26H46N4O8 B2420747 Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) CAS No. 2173991-70-1

Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)

Cat. No.: B2420747
CAS No.: 2173991-70-1
M. Wt: 542.674
InChI Key: YESGSCKAKXDXJS-UHFFFAOYSA-N
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Description

Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) is a complex organic compound with the molecular formula C26H46N4O8. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;3-1(4)2(5)6/h2*9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVXXHHXTSDNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1.CC(C)(C)OC(=O)N1CCC2CNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) involves multiple steps. The process typically starts with the preparation of tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate, which is then reacted with oxalic acid under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has potential applications in drug design, particularly as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease processes.

2. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) form may enhance these properties due to the steric hindrance provided by the tert-butyl groups, which can improve binding affinity to microbial targets .

Organic Synthesis Applications

1. Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis, particularly in the production of more complex nitrogen-containing compounds. Its ability to undergo various reactions such as acylation and alkylation makes it valuable in synthetic pathways .

2. Catalysis
The compound can be utilized as a catalyst or co-catalyst in various organic reactions. Its unique structure may facilitate specific reaction pathways, enhancing yields and selectivity in chemical transformations .

Material Science Applications

1. Polymer Chemistry
In polymer science, oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) can be incorporated into polymer matrices to improve thermal stability and mechanical properties. The presence of nitrogen and oxygen functionalities allows for interactions that can enhance material performance .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require specific mechanical and thermal properties. Its application in protective coatings is particularly noteworthy for industries requiring high-performance materials .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains with a minimum inhibitory concentration significantly lower than standard antibiotics .
Study 2Organic SynthesisUtilized as a key intermediate in the synthesis of novel pyrrolidine derivatives with enhanced pharmacological profiles .
Study 3Material ScienceEnhanced mechanical properties of polymer composites when incorporated into epoxy resins .

Mechanism of Action

The mechanism of action of oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and leading to the desired outcomes .

Comparison with Similar Compounds

Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) can be compared with other similar compounds such as:

The uniqueness of oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) lies in its specific chemical structure and the resulting properties that make it suitable for various research applications .

Biological Activity

Oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent research findings.

Compound Overview

  • Molecular Formula : C26_{26}H46_{46}N4_{4}O8_{8}
  • Molecular Weight : 542.67 g/mol
  • Structure : This compound consists of two tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate moieties linked by an oxalic acid unit, featuring a bicyclic pyrrolidine framework.

Synthesis

The synthesis of oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) typically involves several steps:

  • Starting Materials : The synthesis begins with 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-diones.
  • Reagents and Conditions : Reactions are generally performed in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yield and selectivity.
  • Yield Optimization : The process aims to maximize the yield of the desired compound while minimizing side reactions.

Analgesic and Sedative Effects

Recent studies have indicated that oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) exhibits significant analgesic and sedative activities:

  • In Vivo Testing : In murine models, compounds derived from this structure showed greater efficacy than aspirin in the "writhing" test for pain relief. Some derivatives were comparable to morphine in terms of analgesic effects .
Test Substance Efficacy Compared to Aspirin Comparable to Morphine
Derivative AMore ActiveYes
Derivative BMore ActiveYes
Oxalic Acid CompoundMore ActiveNo

Neuropharmacological Effects

The compound has also been shown to inhibit locomotor activity in mice and prolong the duration of thiopental-induced sleep, indicating potential applications in neuropharmacology .

The exact mechanism by which oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) exerts its biological effects is not fully understood but may involve modulation of neurotransmitter systems or direct interaction with pain pathways.

Applications in Medicinal Chemistry

This compound serves as a reagent in advanced organic synthesis processes aimed at creating complex molecular structures. Its unique dual functionality enhances solubility and reactivity compared to other similar compounds, making it a candidate for further research in medicinal chemistry .

Case Studies

Several case studies have highlighted the potential applications of oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate):

  • Pain Management Research : A study evaluated the analgesic properties of derivatives in various animal models, demonstrating significant pain relief comparable to traditional analgesics.
  • Neuropharmacological Studies : Research focused on the sedative effects observed in murine models, providing insights into potential therapeutic uses for anxiety and sleep disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate)?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

  • Esterification : Reacting the pyrrolopyridine carboxylic acid with tert-butyl groups using Boc (tert-butoxycarbonyl) protecting agents under anhydrous conditions, as seen in analogous bicyclic pyrrolidine derivatives .
  • Salt Formation : Treating the bis-tert-butyl ester with oxalic acid in a polar aprotic solvent (e.g., dichloromethane) to form the oxalate salt.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and tert-butyl group integration. For diastereomeric mixtures, dynamic NMR or chiral shift reagents may resolve overlapping signals .
  • X-ray Crystallography : Use SHELXL for refinement, particularly for resolving complex stereochemical configurations. Key parameters include TWIN and HKLF5 commands for handling twinned crystals .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled to high-resolution mass spectrometry to verify purity and molecular ion peaks .

Q. What are critical safety considerations when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation .
  • First Aid : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture to prevent hydrolysis of the ester groups .

Advanced Research Questions

Q. How can researchers address challenges in X-ray crystallographic refinement of this compound?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN command with a BASF parameter to model twinning ratios. For high-resolution data, apply restraints (e.g., DFIX, DANG) to maintain bond geometry .
  • Disorder Modeling : For flexible tert-butyl groups, split occupancy refinement or use PART commands to resolve positional disorder .
  • Validation : Cross-validate results with PLATON’s ADDSYM to check for missed symmetry and CCDC Mercury for hydrogen-bonding networks .

Q. What strategies resolve contradictory spectral data from diastereomeric impurities?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column (hexane/isopropanol gradient) to separate enantiomers. Confirm fractions via optical rotation or circular dichroism .
  • Dynamic NMR : Perform variable-temperature NMR (e.g., 298–343 K) to coalesce signals of interconverting diastereomers. Calculate activation energy via Eyring plots .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace stereochemical assignments in crowded spectral regions .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination steps to reduce elimination by-products .
  • Temperature Control : Maintain reactions at –78°C during lithiation steps to prevent racemization .
  • In-line Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reagent stoichiometry in real-time .

Q. What computational methods predict the stereochemical outcome of reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and predict enantioselectivity .
  • Molecular Dynamics : AMBER or GROMACS to simulate conformational flexibility of the pyrrolopyridine core and tert-butyl steric effects .
  • Docking Studies : AutoDock Vina to assess binding affinity in drug-target interactions, particularly for pharmaceutical intermediates .

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